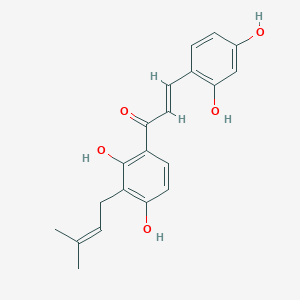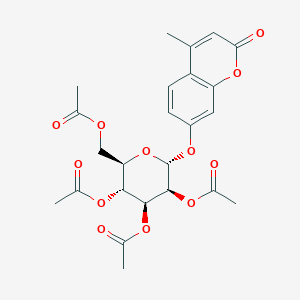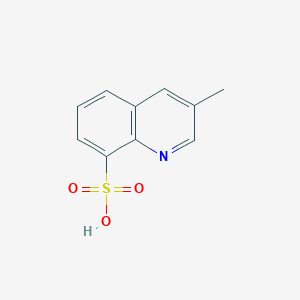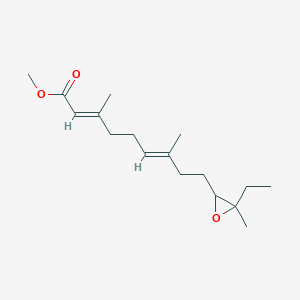
Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate, also known as Methyl epoxy-jasmonate, is a synthetic analog of jasmonic acid. Jasmonic acid is a plant hormone that plays an essential role in regulating various physiological processes such as growth, development, and stress response. Methyl epoxy-jasmonate is widely used in scientific research for its ability to mimic the biological activity of jasmonic acid.
Mecanismo De Acción
Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate epoxy-jasmonate acts as a potent agonist of jasmonic acid receptors. It binds to the jasmonic acid receptor and activates downstream signaling pathways that regulate gene expression. The activation of these pathways leads to the induction of various physiological responses, including the production of defensive compounds in plants and the activation of immune responses in insects.
Efectos Bioquímicos Y Fisiológicos
Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate epoxy-jasmonate has been shown to have a wide range of biochemical and physiological effects. In plants, it induces the production of defensive compounds such as phytoalexins, protease inhibitors, and pathogenesis-related proteins. It also regulates the expression of genes involved in plant growth and development. In insects, it activates immune responses such as the production of antimicrobial peptides and the activation of phagocytosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl epoxy-jasmonate in lab experiments is its ability to mimic the biological activity of jasmonic acid. This allows researchers to study the role of jasmonic acid in various physiological processes without the need for expensive and time-consuming experiments. However, one of the limitations of using methyl epoxy-jasmonate is its potential toxicity. High concentrations of methyl epoxy-jasmonate can be toxic to cells and organisms, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of methyl epoxy-jasmonate in scientific research. One area of research is the development of new analogs of jasmonic acid that have improved biological activity and reduced toxicity. Another area of research is the use of methyl epoxy-jasmonate in the development of new insecticides and herbicides that target jasmonic acid pathways. Finally, the use of methyl epoxy-jasmonate in the study of plant-microbe interactions and the development of new biocontrol agents is an area of research that holds great promise.
Métodos De Síntesis
Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate epoxy-jasmonate can be synthesized using a multistep process. The first step involves the conversion of methyl 10-undecenoate to methyl 10-oxo-11-undecenoate using potassium permanganate. The second step involves the reaction of methyl 10-oxo-11-undecenoate with methyl vinyl ketone to form methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate. The final step involves the purification of the product using column chromatography.
Aplicaciones Científicas De Investigación
Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate epoxy-jasmonate is widely used in scientific research for its ability to mimic the biological activity of jasmonic acid. It is commonly used in plant biology research to study the role of jasmonic acid in regulating plant growth, development, and stress response. Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate epoxy-jasmonate is also used in insect biology research to study the role of jasmonic acid in insect development, behavior, and immunity.
Propiedades
Número CAS |
21213-74-1 |
|---|---|
Nombre del producto |
Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate |
Fórmula molecular |
C17-H28-O3 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
methyl (2E,6E)-9-(3-ethyl-3-methyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate |
InChI |
InChI=1S/C17H28O3/c1-6-17(4)15(20-17)11-10-13(2)8-7-9-14(3)12-16(18)19-5/h8,12,15H,6-7,9-11H2,1-5H3/b13-8+,14-12+ |
Clave InChI |
CPVQJXZBSGXTGJ-LMLHBTEYSA-N |
SMILES isomérico |
CCC1(C(O1)CC/C(=C/CC/C(=C/C(=O)OC)/C)/C)C |
SMILES |
CCC1(C(O1)CCC(=CCCC(=CC(=O)OC)C)C)C |
SMILES canónico |
CCC1(C(O1)CCC(=CCCC(=CC(=O)OC)C)C)C |
Sinónimos |
juvenile hormone II juvenile hormone II, ((2alpha(2E,6E),3beta))-isomer juvenile hormone II, (2alpha(2E,6E),3alpha)-(+-)-isomer juvenile hormone II, (2R-(2alpha(2E,6E),3alpha))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



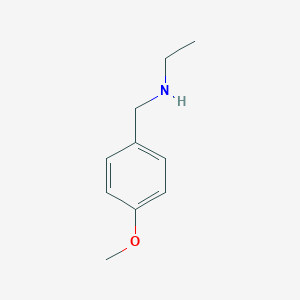
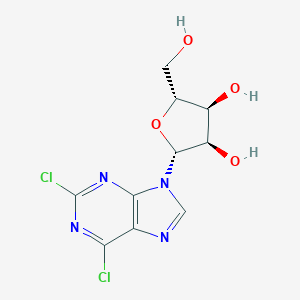
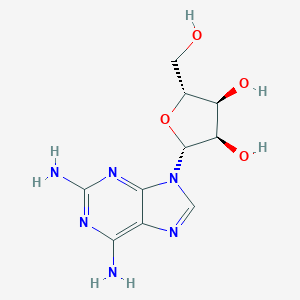
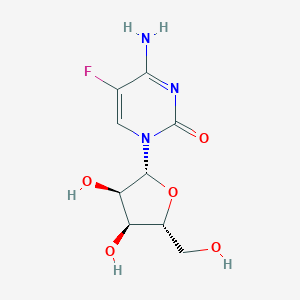
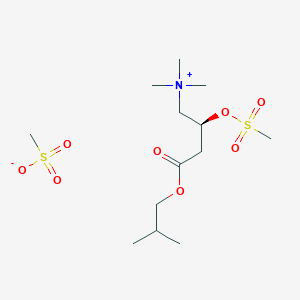
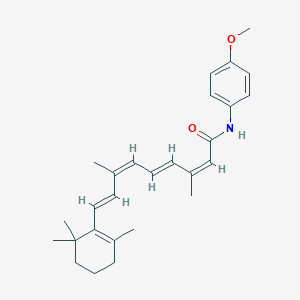
![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)
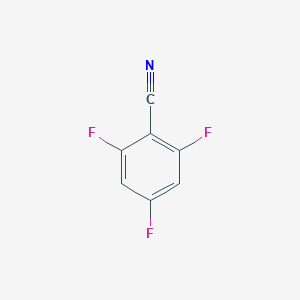
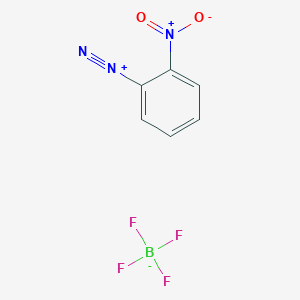
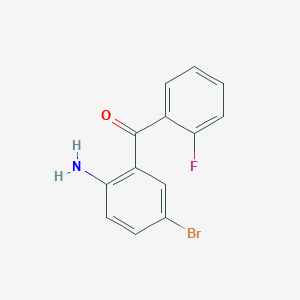
![tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate](/img/structure/B16374.png)
